molecular formula C13H20N2O B7906033 1-(2-Aminoethyl)-4-phenylpiperidin-4-ol

1-(2-Aminoethyl)-4-phenylpiperidin-4-ol

Cat. No.: B7906033
M. Wt: 220.31 g/mol
InChI Key: RVRCVAKZCDNBIT-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-4-phenylpiperidin-4-ol (CAS 1695847-51-8) is a piperidine derivative of interest in pharmaceutical research and development. This compound features both an aminoethyl chain and a phenyl group attached to its piperidine core, a structure common in bioactive molecules. It is supplied as a high-purity material with a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol . The SMILES notation for this compound is NCCC1(O)CCN(CC1)c1ccccc1, which accurately describes its molecular structure . Piperidine derivatives similar to this compound are frequently utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . More broadly, 4-aminopiperidine scaffolds are recognized in medicinal chemistry as valuable building blocks for the preparation of potential therapeutics, including compounds that target the neurokinin receptor, such as osanetant . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminoethyl)-4-phenylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-8-11-15-9-6-13(16,7-10-15)12-4-2-1-3-5-12/h1-5,16H,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRCVAKZCDNBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Chromatographic Analytical Methodologies in Research

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(2-Aminoethyl)-4-phenylpiperidin-4-ol, both ¹H and ¹³C NMR spectroscopy would be employed to confirm its molecular structure.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a complete picture of the proton environment. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.5 ppm. The protons of the piperidine (B6355638) ring and the aminoethyl side chain would resonate in the more upfield region. The diastereotopic protons of the piperidine ring often exhibit complex splitting patterns. The presence of the hydroxyl group can be confirmed by a characteristic signal, which may be broad and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The quaternary carbon atom of the piperidine ring attached to the phenyl and hydroxyl groups would have a characteristic chemical shift. The carbon atoms of the phenyl group would resonate in the aromatic region (typically δ 120-150 ppm), while the aliphatic carbons of the piperidine ring and the aminoethyl group would appear at higher field.

While specific spectral data for this compound is not widely published, data from structurally similar compounds, such as N-substituted 4-phenyl-4-hydroxypiperidines, can provide expected chemical shift ranges. google.com For instance, in related structures, the piperidine ring protons adjacent to the nitrogen atom typically appear in the range of δ 2.5-3.5 ppm. rsc.org

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
Phenyl-H7.2 - 7.5Multiplet
Piperidine-H (adjacent to N)2.5 - 3.5Multiplet
Piperidine-H (other)1.5 - 2.5Multiplet
-CH₂-N (ethyl)2.6 - 3.0Triplet
-CH₂-NH₂ (ethyl)2.8 - 3.2Triplet
-OHVariableSinglet (broad)
-NH₂VariableSinglet (broad)

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)
Phenyl-C (quaternary)140 - 150
Phenyl-C (CH)125 - 130
C-OH (quaternary)70 - 80
Piperidine-C (adjacent to N)50 - 60
Piperidine-C (other)30 - 45
-CH₂-N (ethyl)55 - 65
-CH₂-NH₂ (ethyl)35 - 45

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS would be used to confirm the molecular formula (C₁₃H₂₀N₂O) by identifying the molecular ion peak. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further corroborating the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for piperidine derivatives often involve cleavage of the bonds adjacent to the nitrogen atom and loss of substituents. The NIST WebBook provides mass spectral data for the related compound 4-phenylpiperidine (B165713), which shows characteristic fragmentation patterns that can be extrapolated to understand the behavior of this compound under electron ionization. nist.gov

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) would typically appear as two sharp bands in the same region. The C-H stretching vibrations of the aromatic phenyl ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperidine and ethyl groups would be found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the aliphatic amine would be visible in the 1000-1200 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
N-H stretch (primary amine)3300 - 3500 (two bands)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2960
C=C stretch (aromatic)1450 - 1600
C-N stretch (aliphatic amine)1000 - 1200

High-Performance Liquid Chromatography for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is primarily used to assess the purity of a synthesized batch and to separate any potential isomers or impurities.

A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acid (e.g., formic acid or phosphoric acid) to improve peak shape. sielc.com The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. For chiral compounds, specialized chiral HPLC columns can be used to separate enantiomers.

A typical HPLC analysis would involve running a sample of this compound and monitoring the eluent with a UV detector, often at multiple wavelengths to ensure the detection of all components. The purity is then calculated as the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Detailed quantum chemical calculations, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, the calculation of global reactivity descriptors, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, have not been published for 1-(2-Aminoethyl)-4-phenylpiperidin-4-ol.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No studies utilizing DFT to analyze the electronic structure and reactivity of this compound are present in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

There are no published FMO analyses determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this specific compound.

Global Reactivity Descriptors

Calculated values for global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this compound, which would illustrate its electrostatic potential and reactive sites, have not been generated in published research.

Natural Bond Orbital (NBO) Analysis

NBO analysis, which would provide insight into intramolecular and intermolecular interactions, has not been performed on this compound in any available studies.

Molecular Modeling and Simulation

There are no specific molecular modeling or simulation studies focused on this compound in the existing scientific literature.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies are crucial for identifying potential biological targets and elucidating the key intermolecular interactions that govern its binding affinity. These studies typically involve placing the ligand into the binding site of a protein in various conformations and orientations and scoring the resulting poses based on a force field.

In studies of structurally related 4-phenylpiperidine (B165713) derivatives, molecular docking has been instrumental in understanding their interactions with various receptors, including opioid and sigma receptors. For instance, research on similar compounds has revealed the importance of the protonated piperidine (B6355638) nitrogen in forming a salt bridge with an acidic residue, such as aspartic acid, within the receptor's binding pocket. The phenyl group often engages in hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, contributing significantly to the binding affinity. The hydroxyl group at the 4-position of the piperidine ring can act as a hydrogen bond donor or acceptor, further stabilizing the ligand-receptor complex. The 2-aminoethyl side chain introduces additional possibilities for hydrogen bonding and electrostatic interactions.

Molecular modeling studies on analogous compounds, such as certain 4-phenyl-piperazin-1-yl derivatives, have successfully used homology modeling and docking simulations to rationalize ligand behavior and optimize selectivity for specific receptors like the 5-HT1A receptor. nih.gov

| Potential Interacting Residues and Interaction Types for this compound | | :--- | :--- | | Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction | | Protonated Piperidine Nitrogen | Aspartic Acid (Asp) | Ionic Interaction / Salt Bridge | | Phenyl Group | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking / Hydrophobic Interaction | | 4-Hydroxyl Group | Serine (Ser), Threonine (Thr) | Hydrogen Bond (Donor/Acceptor) | | Aminoethyl Side Chain | Glutamic Acid (Glu), Aspartic Acid (Asp) | Hydrogen Bond / Ionic Interaction |

Molecular Dynamics (MD) Simulations for Binding Free Energy Deconvolution

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more accurate assessment of the stability of the binding pose and the calculation of binding free energies. One common method to calculate binding free energy is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach. escholarship.org

MD simulations of related 4-(2-aminoethyl)piperidine derivatives have been employed to study their interaction with the σ1 receptor. researchgate.netnih.gov These simulations have demonstrated that the stability of the ligand within the binding pocket is influenced by a network of interactions. Per-residue binding free energy deconvolution, a technique that breaks down the total binding energy into contributions from individual amino acid residues, has highlighted the importance of specific interactions. researchgate.net For example, in these related compounds, the basic piperidine nitrogen and its substituents were found to have significant interactions with a lipophilic binding pocket composed of residues such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. researchgate.net

| Calculated Binding Free Energy Components for σ1 Receptor Ligands (Illustrative Data based on Analogs) | | :--- | :--- | :--- | :--- | | Compound | ΔGbind (kcal/mol) | ΔHbind (kcal/mol) | -TΔSbind (kcal/mol) | | Analog 1 | -9.5 | -25.0 | 15.5 | | Analog 2 | -8.7 | -22.3 | 13.6 | | Analog 3 | -7.9 | -20.1 | 12.2 | Note: This table is illustrative and based on data for structurally similar compounds binding to the σ1 receptor, as presented in related research. researchgate.net

Conformational Analysis and Stereoisomer Interactions in Biological Systems

The three-dimensional shape of a molecule, or its conformation, is critical for its biological activity. This compound has several rotatable bonds and a piperidine ring that can adopt different conformations, primarily chair, boat, and twist-boat forms. The substituents on the piperidine ring can be in either axial or equatorial positions.

Conformational analysis of related 4-phenylpiperidine analgesics has shown that phenyl equatorial conformations are generally preferred. nih.gov However, for some compounds, the energy difference between the phenyl axial and equatorial conformers is small, suggesting that the axial conformer might be biologically active. nih.gov The orientation of the phenyl ring can significantly impact the molecule's ability to fit into a binding pocket and interact with key residues.

Furthermore, the presence of stereocenters in this compound means that it can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can have vastly different pharmacological properties. Computational studies on the enantiomers of related compounds have shown that they can adopt different binding poses within a receptor, leading to differences in binding affinity and activity. researchgate.net For instance, molecular dynamics simulations can reveal how different stereoisomers interact with the chiral environment of a protein binding site. The analysis of MD trajectories for the (R) and (S) enantiomers of a similar compound, fluspidine, showed that both bind to the σ1 receptor through canonical interactions, but likely with different affinities. researchgate.net

| Conformational Preferences in 4-Phenylpiperidine Derivatives | | :--- | :--- | :--- | | Compound Type | Preferred Conformation | Energy Difference (Axial vs. Equatorial) | | Prodines | Phenyl Equatorial | 1.9 - 3.4 kcal/mol higher for axial nih.gov | | Ketobemidone | Phenyl Equatorial | 0.7 kcal/mol higher for axial nih.gov | | Meperidine | Phenyl Equatorial | 0.6 kcal/mol higher for axial nih.gov | Note: This data is from studies on related 4-phenylpiperidine analgesics and illustrates the typical energy differences between conformers. nih.gov

In Silico Assessment of Molecular Interactions with Key Proteins

The in silico assessment of molecular interactions provides a holistic view of how this compound is likely to interact with key proteins of interest in the central nervous system. By combining molecular docking and MD simulations, researchers can build a comprehensive model of the ligand-protein interactions.

This assessment would involve docking the compound into the crystal structures of various receptors (e.g., opioid, dopamine (B1211576), serotonin (B10506), and sigma receptors) to generate initial binding hypotheses. These hypotheses are then tested and refined using MD simulations. The simulations can reveal the stability of the predicted binding modes, the role of water molecules in mediating interactions, and the conformational changes in both the ligand and the protein upon binding. sci-hub.se

The ultimate goal of such an assessment is to create a detailed interaction map, highlighting the specific amino acid residues that are critical for binding. This information is invaluable for understanding the compound's structure-activity relationship (SAR) and for guiding the design of new analogs with improved potency and selectivity. The use of advanced computational methods, such as funnel metadynamics, can further enhance the accuracy of binding free energy calculations and provide a more detailed picture of the binding process. sci-hub.se

Pharmacological Investigations and Target Interactions in Vitro and Preclinical Mechanistic Studies

Receptor Binding Affinity and Selectivity Profiling

The affinity of a compound for different receptors determines its potential therapeutic effects and side-effect profile. Research has explored the binding of 1-(2-Aminoethyl)-4-phenylpiperidin-4-ol to several key receptor families.

Sigma receptors, particularly the σ1 subtype, are intracellular chaperones involved in a variety of cellular functions and are considered a target for neurological and psychiatric disorders. units.it Ligands that bind to sigma receptors can modulate neurotransmitter systems and have shown potential in models of neuroprotection. nih.govnih.gov The sigma receptor system is comprised of two subtypes, σ1 and σ2, which are distinct proteins with different molecular weights and functions. units.itrsc.org While many piperidine-based molecules are known to interact with sigma receptors, specific binding affinity data (Ki values) for this compound are not extensively detailed in the currently available literature. nih.govuniba.it

Table 1: Sigma (σ) Receptor Binding Affinity of this compound Analogs

Compound/Analog σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ2/σ1)
1-{4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine Data not available Data not available Data not available
4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (PPBP) Agonist activity noted Data not available Data not available

Note: Data for the specific compound this compound is not available. The table presents information on structurally related piperidine compounds.

The serotonin (B10506) system is a critical regulator of mood, cognition, and various physiological processes. The 5-HT1A and 5-HT2A receptor subtypes are particularly important targets for therapeutic agents. Studies on related phenylpiperazine and phenylethanol piperidine derivatives have shown high affinity for these receptors. For instance, certain 1-phenylpiperazines exhibit high affinity for the 5-HT1A receptor. nih.gov Similarly, a class of 1-(1-phenethylpiperidin-4-yl)-1-phenylethanols has been identified as potent and highly selective 5-HT2A antagonists. nih.gov However, specific binding data for this compound at these serotonin receptor subtypes is not well-documented.

Table 2: Serotonin (5-HT) Receptor Binding Affinity of Structurally Related Compounds

Compound/Analog 5-HT1A IC50 (nM) 5-HT2A IC50 (nM)
1-phenylpiperazine 2a 0.50 Data not available
R-(+)-1-(4-fluorophenyl)-1-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl} ethanol Data not available 0.37

Note: This table reflects data for analogs, as specific data for this compound is not available.

Dopamine (B1211576) receptors are central to motor control, motivation, and reward, and are key targets in the treatment of psychosis and Parkinson's disease. nih.gov The dopamine receptor family is divided into D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes. mdpi.com While numerous N-phenylpiperazine analogs have been evaluated for their affinity and selectivity for dopamine receptor subtypes, specific binding affinities for this compound at D1, D2, or D4 receptors have not been explicitly reported in the reviewed literature. mdpi.comnih.govnorthwestern.eduresearchgate.net

Table 3: Dopamine (D) Receptor Binding Affinity of Piperidine/Piperazine Analogs

Compound/Analog D1 Ki (nM) D2 Ki (nM) D4 Ki (nM)
Pramipexole >10,000 79,500 Data not available
Ropinirole >10,000 98,700 Data not available
Clozapine Data not available Data not available <20

Note: The presented data is for other dopamine receptor ligands and not for this compound.

The histamine (B1213489) H1 receptor is a key mediator of allergic and inflammatory responses. nih.gov Antagonists of the H1 receptor are widely used as anti-allergy medications. The binding of various piperidine-containing compounds to the H1 receptor has been explored to develop new antihistamines. nih.govnih.gov These studies often focus on structure-activity relationships to optimize binding affinity and selectivity. nih.gov There is currently a lack of specific data on the interaction of this compound with the histamine H1 receptor.

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. medchemexpress.com It exists in two isoforms, ARG-1 and ARG-2, and is a therapeutic target for conditions such as cancer and cardiovascular diseases. nih.gov The discovery of piperidine derivatives as arginase inhibitors has opened new avenues for drug development. nih.gov These compounds have shown potential for good in vitro inhibitory activity. nih.gov However, specific inhibitory constants (IC50 or Ki values) for this compound against ARG-1 or ARG-2 are not reported in the available scientific literature.

Glutaminase (B10826351) is an enzyme that converts glutamine to glutamate (B1630785) and is implicated in cancer metabolism. Inhibiting glutaminase is a promising strategy in oncology. Certain piperidine-containing molecules have been investigated as potential scaffolds for glutaminase inhibitors. For example, piperidine-4-carboxamide has been identified as a novel scaffold for designing secretory glutaminyl cyclase (sQC) inhibitors, which is related to glutaminase activity in some contexts. nih.gov There is no direct evidence or data to suggest that this compound acts as a glutaminase inhibitor.

Other Protein Targets (e.g., DNA Gyrase, Lanosterol (B1674476) 14 α-demethylase, KEAP1-NRF2)

While the primary targets of 4-phenylpiperidin-4-ol (B156043) derivatives are often receptors in the central nervous system, computational studies have explored the interaction of this scaffold with other proteins, suggesting a broader potential for biological activity. An in silico study on a pyrazole (B372694) derivative of 4-phenylpiperidin-4-ol investigated its binding interactions with DNA Gyrase, Lanosterol 14 α-demethylase, and KEAP1-NRF2. researchgate.neticm.edu.pl The results indicated robust binding at specific sites within these proteins, suggesting potential therapeutic relevance. researchgate.neticm.edu.pl

DNA Gyrase: This bacterial enzyme is a type IIA topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov It is a well-established target for antibacterial agents. nih.govnih.gov The ability of a 4-phenylpiperidin-4-ol derivative to interact with DNA gyrase in computational models suggests a potential avenue for developing new antibacterial agents. researchgate.neticm.edu.pl

Lanosterol 14 α-demethylase (CYP51): This enzyme is a key component in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. abcam.comdrugbank.comwikipedia.org It catalyzes the removal of the 14α-methyl group from lanosterol. wikipedia.orgnih.gov Its essential role in fungi makes it a major target for antifungal drugs. nih.govmdpi.com The predicted interaction between a 4-phenylpiperidin-4-ol derivative and this enzyme points towards possible antifungal applications. researchgate.neticm.edu.pl

KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a master regulator of the cellular antioxidant response. nih.gov Under normal conditions, KEAP1 targets NRF2 for degradation. nih.gov During oxidative stress, this interaction is disrupted, allowing NRF2 to activate the transcription of numerous cytoprotective genes. nih.govnih.govfrontiersin.org The in silico finding of an interaction with the KEAP1-NRF2 system suggests that compounds with the 4-phenylpiperidin-4-ol scaffold could have roles in conditions associated with oxidative stress. researchgate.neticm.edu.pl

Structure-Activity Relationship (SAR) Studies on the Chemical Compound and its Analogsnih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the 4-phenylpiperidin-4-ol scaffold, extensive research has elucidated the roles of various structural components.

Impact of Piperidine N-Substituents on Receptor Binding Characteristics and Selectivity

The substituent attached to the piperidine nitrogen atom plays a critical role in determining the affinity and selectivity of these compounds for their biological targets.

In a series of novel σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold, the nature of the N-substituent was found to be a key determinant of σ1 receptor affinity. nih.gov Molecular dynamics simulations revealed that different interactions of the piperidine N-atom and its substituents with a lipophilic binding pocket are responsible for the observed differences in affinity. nih.gov

N-SubstituentEffect on σ1 Receptor AffinityReference
Proton (H)Considerably lower affinity nih.gov
Methyl (CH₃)High affinity and selectivity over σ2 nih.gov
Ethyl (C₂H₅)Considerably lower affinity nih.gov
TosylConsiderably lower affinity nih.gov

Interactive Data Table: Click on headers to sort.

Similarly, in another series of 4-(m-OH phenyl)-piperidine analogs, modifying the N-substituent from methyl to allyl or phenethyl was a key aspect of the SAR studies for opioid mu-receptors. nih.gov For 4-hydroxy-4-phenylpiperidines designed as nociceptin (B549756) receptor ligands, modifications at the N-1 position were also critical in defining their affinity and functional activity. nih.gov

Influence of Phenyl and Hydroxyl Moieties on Biological Activity

The 4-phenyl and 4-hydroxyl groups are fundamental features of the pharmacophore for this class of compounds. The presence of the 4-phenylpiperidin-4-ol moiety itself is credited with conferring promising in-vitro antifungal and antibacterial activities in certain pyrazole derivatives. researchgate.neticm.edu.pl This is attributed to an enhanced absorption rate of lipids, which improves pharmacological activity. researchgate.neticm.edu.pl

Studies on 4-(m-OH phenyl) piperidines highlight the importance of the hydroxyl group on the phenyl ring for interaction with opioid receptors. nih.gov The orientation of the 4-phenyl group (axial versus equatorial) has been shown to be a deciding factor between agonist and antagonist activity at opioid receptors. nih.govnih.gov

Stereochemical Influence on Pharmacological Potency and Selectivity

Stereochemistry exerts a profound influence on the pharmacological profile of 4-phenylpiperidine (B165713) derivatives. The spatial arrangement of the substituents can dictate how the molecule fits into a receptor's binding site, thereby affecting its potency and whether it acts as an agonist or an antagonist.

For a series of 4-alkyl-4-(3-hydroxyphenyl)-1-methylpiperidines, the conformation of the piperidine ring and the orientation of the 4-aryl group were critical for opioid ligand activity. nih.gov

4-Aryl ConformationResulting Opioid ActivityReference
AxialPotent Agonism nih.gov
EquatorialAntagonist Properties nih.gov

Interactive Data Table: Click on headers to sort.

This demonstrates that potent agonists in this class prefer an axial orientation of the 4-phenyl group when protonated. nih.gov Conversely, compounds that favor an equatorial 4-aryl conformation tend to exhibit antagonist properties. nih.gov This stereochemical preference is a crucial factor in designing compounds with a specific desired pharmacological action.

Mechanistic Insights into Biological Activity

The biological activity of this compound and its analogs is mechanistically rooted in their specific interactions with protein targets, which are dictated by their three-dimensional structure.

The SAR studies provide significant mechanistic clues. For instance, the finding that N-methyl substitution on the piperidine ring enhances σ1 receptor affinity compared to a simple proton suggests that the methyl group engages in favorable lipophilic interactions within the receptor's binding pocket. nih.gov The reduced affinity with larger (ethyl) or more complex (tosyl) groups indicates that the size and nature of this pocket are finely tuned. nih.gov

The predicted interactions with targets like DNA gyrase and lanosterol 14 α-demethylase, based on computational studies of a derivative, suggest that the 4-phenylpiperidin-4-ol moiety can fit into the active sites of these enzymes, potentially disrupting their function. researchgate.neticm.edu.pl This highlights a potential mechanism for antibacterial and antifungal activities, respectively. researchgate.neticm.edu.pl

Lack of Publicly Available Data Precludes In-Depth Pharmacological Analysis of this compound

Despite a comprehensive search of scientific literature and patent databases, detailed pharmacological data for the chemical compound this compound, specifically concerning its interactions with biological targets, remains unavailable in the public domain. As a result, a thorough and scientifically accurate article focusing on the key amino acid residues in its binding pockets, the role of hydrogen bonding networks in its ligand-receptor interactions, and its allosteric modulation mechanisms cannot be generated at this time.

The investigation into the pharmacological properties of this compound did not yield specific studies detailing its binding modes or mechanistic actions at a molecular level. While research on related 4-phenylpiperidine derivatives exists, these findings cannot be accurately extrapolated to the specific compound without dedicated experimental or computational studies.

The required level of detail for the requested article necessitates specific data from in vitro and preclinical mechanistic studies, including computational docking and molecular dynamics simulations, which are not present in accessible scientific literature for this compound.

Therefore, the sections and subsections outlined in the user's request, namely:

Allosteric Modulation Mechanisms

cannot be addressed with the required scientific rigor and specificity for the compound this compound.

Further research and publication of data pertaining to this specific molecule are required before a comprehensive pharmacological profile can be accurately described.

Preclinical Pharmacological Profile Mechanistic Aspects

In Vitro Cellular Activity in Disease Models (Mechanistic Focus)

Recent research has explored the therapeutic potential of piperidine (B6355638) derivatives in oncology, focusing on their effects on cancer cell proliferation and the underlying molecular mechanisms.

Antiproliferative Effects in Cancer Cell Lines (e.g., Non-Small Cell Lung Cancer, Prostate Cancer)

A series of novel σ1 receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold has been synthesized and evaluated for their biological activity. nih.gov Within this series, certain compounds demonstrated notable antiproliferative effects against various cancer cell lines.

Specifically, piperidine derivative 4a from this series was shown to inhibit the growth of human non-small cell lung cancer cells (A427) to a degree comparable to the known σ1 antagonist, haloperidol. nih.gov Furthermore, the 1-methylpiperidine (B42303) derivatives 20a , 21a , and 22a exhibited more potent antiproliferative effects on the androgen-negative human prostate cancer cell line DU145 than the reference σ1 receptor ligands NE100 and S1RA. nih.gov

The antiproliferative activity of these compounds is linked to their high affinity for the σ1 receptor. nih.gov Molecular dynamics simulations have indicated that the interactions between the basic piperidine nitrogen atom and its substituents with the lipophilic binding pocket of the σ1 receptor are crucial for this affinity. nih.gov The binding pocket is comprised of several key amino acid residues, including Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. nih.gov

Table 1: Antiproliferative Activity of Selected 4-(2-Aminoethyl)piperidine Derivatives

Compound Cancer Cell Line Activity Reference
4a A427 (Non-Small Cell Lung Cancer) Growth inhibition comparable to haloperidol nih.gov
20a DU145 (Prostate Cancer) Stronger antiproliferative effects than NE100 and S1RA nih.gov
21a DU145 (Prostate Cancer) Stronger antiproliferative effects than NE100 and S1RA nih.gov
22a DU145 (Prostate Cancer) Stronger antiproliferative effects than NE100 and S1RA nih.gov

Modulation of Cell Growth and Metabolism

The antiproliferative effects of the 4-(2-aminoethyl)piperidine derivatives are a direct consequence of their ability to modulate cell growth. The interaction of these compounds with the σ1 receptor is a key mechanistic aspect of this modulation. nih.gov The σ1 receptor is known to be involved in various cellular processes, and its ligands can influence cell survival and proliferation pathways. The potent inhibition of cancer cell growth by these piperidine derivatives underscores their potential as modulators of cellular growth and metabolism in oncological contexts. nih.gov

Metabolic Pathways and Biotransformation in Preclinical Models

Information regarding the specific metabolic pathways and biotransformation of "1-(2-Aminoethyl)-4-phenylpiperidin-4-ol" in preclinical models is not available in the reviewed scientific literature.

Enzyme-mediated Transformations and Metabolite Identification

There is no publicly available information detailing the enzyme-mediated transformations or the identification of metabolites for "this compound."

Future Directions and Research Opportunities

Rational Design of Novel Analogs with Enhanced Target Specificity

The rational design of analogs of 1-(2-Aminoethyl)-4-phenylpiperidin-4-ol is a key strategy to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on related 4-phenylpiperidine (B165713) derivatives have provided valuable insights that can guide the modification of this lead compound.

The 4-phenylpiperidine scaffold is a well-established pharmacophore found in a variety of centrally acting agents, including opioids. nih.gov Modifications to this core structure can significantly influence receptor binding and functional activity. For instance, in a series of 4-hydroxy-4-phenylpiperidines, the nature of the substituent at the N-1 position and the C-4 phenyl ring were found to be critical for affinity to the nociceptin (B549756) receptor. nih.govmdpi.com Similarly, the stereochemistry of 4-alkyl-4-arylpiperidine derivatives has a profound impact on their opioid ligand activities, with potent agonists often preferring an axial orientation of the 4-aryl group. nih.gov

For this compound, key areas for modification include the terminal amino group of the ethylamine (B1201723) side chain, the ethyl linker, and the phenyl ring. The introduction of various substituents on the terminal nitrogen could modulate the basicity and steric bulk, thereby influencing interactions with target receptors. Research on related compounds has shown that replacing the N-methyl group with a substituted phenylethyl group can lead to compounds with equal or greater potency. unodc.org

Furthermore, substitution on the phenyl ring can be exploited to enhance target specificity. The addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its interaction with the target protein. rsc.org For example, in a series of N-substituted phenyldihydropyrazolones with a piperidine (B6355638) linker, apolar substituents on the piperidine, such as aryl or benzyl (B1604629) rings, led to the most active compounds against Trypanosoma cruzi. frontiersin.org

The following table summarizes potential modification sites on the this compound scaffold and their potential impact on activity based on studies of related compounds.

Modification Site Potential Modifications Potential Impact on Activity Relevant Findings from Analogs
Terminal Amino Group Alkylation, Acylation, ArylationAltered basicity and steric bulk, influencing receptor binding and selectivity.Replacement of N-methyl with phenylethyl in pethidine analogs increased potency. unodc.org
Ethylamino Side Chain Varying linker length, introducing conformational constraintsOptimization of the distance and orientation to the target's binding pocket.The distance between hydrophobic regions is critical for sigma receptor affinity. nih.gov
Phenyl Ring at C-4 Introduction of electron-donating or electron-withdrawing groupsEnhanced target specificity and potency by modifying electronic and steric interactions.Lipophilic substituents on a phenylpiperazine moiety improved antimycobacterial activity. mdpi.com
Piperidine Ring Introduction of substituents, stereochemical controlInfluencing the preferred conformation and interaction with the receptor.Axial 4-aryl conformation is preferred for potent opioid agonists. nih.gov

Exploration of New Therapeutic Avenues Based on Identified Mechanisms

The 4-phenylpiperidine scaffold is present in drugs targeting a range of biological systems, suggesting that analogs of this compound could have diverse therapeutic applications. painphysicianjournal.com While the primary targets of this specific compound are not yet fully elucidated, the known activities of related molecules provide a roadmap for exploring new therapeutic avenues.

One promising area is in the management of pain. Phenylpiperidine derivatives are a well-known class of opioid analgesics. painphysicianjournal.com The design and synthesis of small molecule mu-opioid receptor agonists based on the 4-phenylpiperidine scaffold have been a fruitful area of research. nih.gov Therefore, analogs of this compound could be investigated for their potential as novel analgesics with potentially improved side-effect profiles.

Another potential therapeutic area is in the treatment of central nervous system (CNS) disorders. The ability of piperidine-containing compounds to act as CNS modulators is well-documented. researchgate.net For example, certain 4-phenylpiperidine derivatives have shown affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions. ncats.io The development of selective sigma receptor ligands is an active area of research.

Furthermore, the structural motifs within this compound suggest potential for other applications. The presence of the 4-phenylpiperidin-4-ol (B156043) moiety has been associated with antifungal and antibacterial activities in some pyrazole (B372694) derivatives. icm.edu.plicm.edu.pl This suggests that analogs could be explored for their potential as anti-infective agents.

The following table outlines potential therapeutic avenues for analogs of this compound based on the known activities of related compounds.

Potential Therapeutic Area Potential Mechanism of Action Supporting Evidence from Related Compounds
Pain Management Modulation of opioid receptors (e.g., mu, nociceptin)Phenylpiperidines are a known class of opioid analgesics. painphysicianjournal.com 4-hydroxy-4-phenylpiperidines bind to the nociceptin receptor. nih.govmdpi.com
CNS Disorders Modulation of sigma receptors, neurotransmitter transporters4-phenylpiperidine moieties are found in sigma receptor ligands. ncats.io Novel (bisarylmethoxy)butylpiperidine analogs act as neurotransmitter transporter inhibitors. ncats.io
Infectious Diseases Inhibition of microbial targets (e.g., DNA Gyrase, Lanosterol (B1674476) 14 α-demethylase)4-phenylpiperidin-4-ol substituted pyrazoles show antifungal and antibacterial activity. icm.edu.plicm.edu.pl
Cancer Inhibition of cancer-related targetsSome nitrogen-containing heterocyclic moieties have shown anticancer activities. icm.edu.pl

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery

The discovery and optimization of novel drug candidates based on the this compound scaffold can be significantly accelerated by the integration of advanced computational and experimental methodologies.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR studies can be employed to build predictive models that correlate the structural features of analogs with their biological activities. These models can then be used to predict the activity of newly designed compounds, prioritizing synthetic efforts.

Molecular Docking: This technique can be used to predict the binding mode of analogs within the active site of a target protein. It provides valuable information about the key interactions between the ligand and the receptor, guiding the rational design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of the binding and the conformational changes that may occur.

Density Functional Theory (DFT): DFT calculations can be used to study the electronic properties of the molecules, such as HOMO-LUMO energy levels, which can be correlated with their reactivity and biological activity. icm.edu.plicm.edu.pl

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target, enabling the identification of initial hits.

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are essential for the characterization and structural elucidation of newly synthesized analogs. icm.edu.plicm.edu.pl

In Vitro and In Vivo Assays: A battery of in vitro assays is necessary to determine the potency, selectivity, and mechanism of action of the new compounds. Promising candidates are then advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties.

The synergy between these computational and experimental approaches creates a powerful drug discovery pipeline. For instance, computational methods can be used to design a focused library of analogs with a high probability of being active, which can then be synthesized and tested experimentally. The experimental results can, in turn, be used to refine and improve the computational models, leading to a more efficient and effective drug discovery process.

The following table summarizes the key computational and experimental methodologies and their applications in the discovery of drugs based on the this compound scaffold.

Methodology Type Application
QSAR ComputationalPredict biological activity based on chemical structure.
Molecular Docking ComputationalPredict ligand-receptor binding modes and affinities.
Molecular Dynamics ComputationalStudy the dynamic behavior and stability of ligand-receptor complexes.
DFT ComputationalAnalyze electronic properties and reactivity. icm.edu.plicm.edu.pl
HTS ExperimentalRapidly screen large compound libraries for activity.
NMR, FT-IR, MS ExperimentalCharacterize and confirm the structure of synthesized compounds. icm.edu.plicm.edu.pl
In Vitro Assays ExperimentalDetermine potency, selectivity, and mechanism of action.
In Vivo Models ExperimentalEvaluate efficacy and pharmacokinetic properties in living organisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Aminoethyl)-4-phenylpiperidin-4-ol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of piperidine derivatives typically involves multi-step alkylation or reductive amination. For example, 1-(2-Aminoethyl) substitution can be achieved via nucleophilic substitution of a halogenated precursor with ethylenediamine under reflux in anhydrous solvents (e.g., dichloromethane or THF). Catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride may stabilize intermediates. Yield optimization requires pH control (e.g., buffered conditions for amine reactions) and temperature gradients (e.g., slow warming to prevent side reactions). Purification via column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water) is critical .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., phenyl group at C4, aminoethyl chain at C1). Aromatic protons appear at δ 7.2–7.5 ppm, while piperidine ring protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 261.2) and fragmentation patterns (e.g., loss of the aminoethyl group).
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers (if present) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar piperidine derivatives?

  • Methodological Answer : Discrepancies in potency (e.g., pA₂ values) often arise from minor structural modifications. For example:

  • Substituent Position : In thiazole-containing piperidines, shifting a methyl group from the 4- to 5-position on the thiazole ring increased H3-receptor antagonism by 10-fold (pA₂ 8.27 vs. 7.76) .
  • Alkyl Chain Length : Elongating the N-alkyl chain from methyl to propyl enhances lipophilicity and receptor binding affinity. Beyond three carbons, steric hindrance reduces activity .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to quantify binding constants and molecular docking (e.g., AutoDock Vina) to model ligand-receptor interactions.

Q. What strategies are recommended for designing in vivo models to evaluate the neuropharmacological effects of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with high homology to human targets (e.g., histamine H3 or σ receptors).
  • Dosing Protocols : Administer via intraperitoneal injection (1–10 mg/kg in rodents) with vehicle controls (e.g., DMSO/saline).
  • Behavioral Assays : Use the elevated plus maze (anxiety) or Morris water maze (cognitive effects). Pair with ex vivo tissue analysis (HPLC for neurotransmitter levels) .

Q. What computational strategies can predict the metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to predict CYP450 metabolism sites (e.g., oxidation of the piperidine ring).
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites often include N-dealkylated or hydroxylated derivatives.
  • QSAR Models : Corrogate logP values (2.1–3.5) with clearance rates to optimize lead compounds .

Key Considerations for Experimental Design

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as stereochemistry significantly impacts receptor selectivity .
  • Toxicity Screening : Assess hepatotoxicity via ALT/AST levels in serum after 7-day dosing in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.